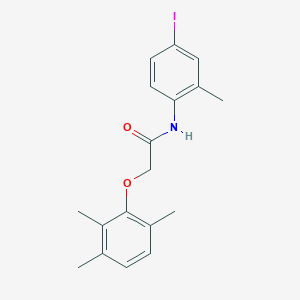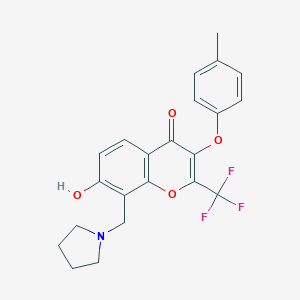
N-(4-iodo-2-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITA is a synthetic compound that was first synthesized by researchers at the University of Illinois in 2008. Since then, ITA has been extensively studied for its chemical and biological properties.
Wirkmechanismus
ITA exerts its biological effects by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, ITA can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
ITA has been shown to have various biochemical and physiological effects. Studies have shown that ITA can induce oxidative stress in cancer cells, leading to their death. ITA has also been shown to inhibit the migration and invasion of cancer cells. In addition, ITA has been shown to have anti-inflammatory effects, which may be beneficial in treating diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
ITA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ITA is also stable and can be stored for long periods of time without degradation. However, ITA also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, ITA is a highly reactive compound, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ITA. One area of research is the development of ITA-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential use of ITA in agriculture and environmental science. In addition, further studies are needed to fully understand the mechanism of action of ITA and its effects on the body. Overall, ITA is a promising compound with many potential applications in various fields.
Synthesemethoden
ITA can be synthesized through a multi-step process involving the reaction of 4-iodo-2-methylphenol with 2,3,6-trimethylphenol to form the intermediate, 4-iodo-2-methylphenyl 2,3,6-trimethylphenyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form ITA.
Wissenschaftliche Forschungsanwendungen
ITA has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, ITA has been studied for its potential use as an anticancer agent. Studies have shown that ITA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ITA has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
In agriculture, ITA has been studied for its potential use as a herbicide. Studies have shown that ITA can effectively control the growth of weeds without harming crops. ITA has also been studied for its potential use as a fungicide and insecticide.
In environmental science, ITA has been studied for its potential use in water treatment. Studies have shown that ITA can effectively remove pollutants from water, such as heavy metals and organic compounds.
Eigenschaften
Molekularformel |
C18H20INO2 |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
N-(4-iodo-2-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20INO2/c1-11-5-6-12(2)18(14(11)4)22-10-17(21)20-16-8-7-15(19)9-13(16)3/h5-9H,10H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
XGVMAMRVJACEIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)I)C)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
